molecular formula C12H13O2- B083176 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)acetic acid CAS No. 13052-99-8

2-(5,6,7,8-Tetrahydronaphthalen-2-yl)acetic acid

Cat. No.: B083176
CAS No.: 13052-99-8
M. Wt: 190.24 g/mol
InChI Key: ALYBIMJZZHULRK-UHFFFAOYSA-N
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Description

2-(5,6,7,8-Tetrahydronaphthalen-2-yl)acetic acid, also known as THNAA, is a synthetic organic compound that has been studied for its potential applications in the medical and scientific fields. It is a member of the acetic acid family and has several unique properties that make it a valuable research tool.

Scientific Research Applications

  • Synthesis of PGI2 Agonist : A key chiral intermediate, ((2R)-5-benzyloxy-2-hydroxy-1,2,3,4-tetrahydronaphth-2-yl)methanol, for the synthesis of a novel PGI2 agonist was developed from 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)acetic acid. This process features a resolution–inversion–recycle approach and has practical implications in pharmaceutical synthesis (Ohigashi et al., 2013).

  • Analgesic Activity : Derivatives of this compound have been synthesized and shown to exhibit significant analgesic activity. Compounds derived from this acid were tested and found promising for pain relief applications (Turan-Zitouni et al., 1999).

  • Antioxidant and Tumor Inhibitory Activities : New polyfunctionally 2-substituted 5,6,7,8-tetrahydronaphthalene derivatives, including those containing pyridine and pyrazolopyridine moieties, were synthesized and exhibited significant antioxidant and tumor inhibitory activities. This suggests potential therapeutic applications in cancer treatment (Hamdy et al., 2013).

  • Perfluorinated Compound Synthesis : The acid was used in the synthesis of (6,7-dichlorononafluoro-5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid, leading to perfluorinated 2-methylnaphthalene and 6-methyl-1,4-dihydronaphthalene. This research may have implications in material science and fluorine chemistry (Sinyakov et al., 2017).

  • Synthesis of Pyrrolidine Derivatives : The compound has been used in the synthesis of 1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine hydrochloride, indicating its utility in the synthesis of complex organic molecules (Huang et al., 2008).

  • Liquid-phase Oxidation Studies : It was involved in studies related to the liquid-phase oxidation catalyzed by Cu(II)–Cl, which is essential in understanding various industrial and synthetic chemical processes (Imamura et al., 1976).

  • Modulation of Inflammatory Mediators : Derivatives of the compound have been investigated for their effects on macrophage growth and inflammatory mediators, suggesting potential applications in anti-inflammatory therapies (Hamdy & Gamal-Eldeen, 2009).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c13-12(14)8-9-5-6-10-3-1-2-4-11(10)7-9/h5-7H,1-4,8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYBIMJZZHULRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20926778
Record name (5,6,7,8-Tetrahydronaphthalen-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20926778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13052-99-8
Record name 13052-99-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21507
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (5,6,7,8-Tetrahydronaphthalen-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20926778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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